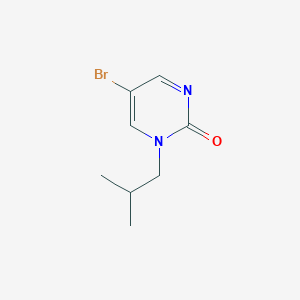

5-Bromo-1-isobutylpyrimidin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-1-isobutylpyrimidin-2(1H)-one (5-BIPP) is a small molecule that has been used in various scientific research applications due to its unique properties. 5-BIPP is a heterocyclic compound with a five-membered ring structure, containing a bromine atom and an isobutyl group. It has been studied extensively for its biochemical and physiological effects, as well as its versatility in laboratory experiments.

Aplicaciones Científicas De Investigación

Selective Alkylation and Cyclocondensation

The selective N- or O-alkylation of 4-(trihalomethyl)pyrimidin-2(1H)-ones, using 5-bromo enones/enaminones as alkylating agents, demonstrates the compound's utility in synthesizing pyrimidine-azole conjugates. This process, driven by substituents at the pyrimidine ring's 6-position, yields each isomer as the sole product in high efficiency. Such methodologies enable the creation of compounds with potential biological activity, highlighting the compound's role in developing new chemical entities (Mateus Mittersteiner et al., 2022).

Antimicrobial and Cytotoxicity Studies

A study on the synthesis, cytotoxicity, antimicrobial, and docking simulation of novel Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c] pyrimidine derivatives utilized isobutyrohydrazonoyl bromide as a precursor. These derivatives showed promising antibacterial activity and were investigated for in vitro antitumor screening, revealing potential as new therapeutic agents (H. Hassaneen et al., 2019).

Biochemical and Biological Properties

The biochemical and biological properties of 5-bromotubercidin, a synthetic analogue of this compound, have been studied for their specificity and selectivity in interfering with cellular processes. This research sheds light on its potential use as a metabolic probe for studying cell-virus relationships, offering insights into the development of antiviral agents (B. Brdar & E. Reich, 2008).

Exploration as PDE5 Inhibitors

Investigations into the substituents of the 5-bromopyrimidinone ring have identified new scaffolds for potent PDE5 inhibitors. This exploration not only contributes to the understanding of the chemical structure-activity relationship but also to the development of new therapeutic agents for treating diseases associated with PDE5 (Xu-Bin Gong et al., 2013).

Halogen Bond Donors

N,N'-Dibromohydantoins have been successfully used as halogen bond (XB) donors, demonstrating the potential of introducing chirality into halogen-bonded systems. This research opens new avenues for utilizing such compounds in crystal engineering and materials science (Irène Nicolas et al., 2016).

Propiedades

IUPAC Name |

5-bromo-1-(2-methylpropyl)pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-6(2)4-11-5-7(9)3-10-8(11)12/h3,5-6H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFFXHMQSBTVCKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=NC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1-isobutylpyrimidin-2(1H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![example 71 [US20090306039]](/img/structure/B2934020.png)

![5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2934022.png)

![rac-(2R,3R)-3-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/structure/B2934024.png)

![Methyl 3-[(4-chlorophenyl){2-[(2-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934028.png)

![2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/no-structure.png)

![tert-butyl N-{6-chloro-4-[(2-propoxyethyl)amino]-3-pyridinyl}carbamate](/img/structure/B2934031.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propyl]amino}acetamide](/img/structure/B2934033.png)